5,6-Dihydro-2H-pyran-3-methanol

Organic Synthesis Medicinal Chemistry Reactivity

5,6-Dihydro-2H-pyran-3-methanol (CAS 14774-35-7) is a bifunctional heterocyclic building block featuring a partially saturated pyran ring with a hydroxymethyl group at the 3-position. This structural motif offers a unique combination of stability and reactivity, making it a valuable intermediate in synthetic organic and medicinal chemistry.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 14774-35-7
Cat. No. B080585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydro-2H-pyran-3-methanol
CAS14774-35-7
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC1COCC(=C1)CO
InChIInChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h2,7H,1,3-5H2
InChIKeyLIDHMZQWCDKALW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5,6-Dihydro-2H-pyran-3-methanol (CAS 14774-35-7): Specifications, Sourcing, and Differentiation


5,6-Dihydro-2H-pyran-3-methanol (CAS 14774-35-7) is a bifunctional heterocyclic building block featuring a partially saturated pyran ring with a hydroxymethyl group at the 3-position [1]. This structural motif offers a unique combination of stability and reactivity, making it a valuable intermediate in synthetic organic and medicinal chemistry . It is available from commercial suppliers at purities typically ranging from 95% to 98%, with a molecular weight of 114.14 g/mol . The compound's primary value proposition for procurement lies in its ability to undergo nucleophilic substitutions and cycloadditions, enabling the synthesis of complex molecules not easily accessible from fully aromatic or saturated analogs .

Reactivity Primary alcohol enables nucleophilic substitution and cycloaddition chemistry
Selection Dihydropyran ring with 3-hydroxymethyl supports complex heterocycle construction
Procurement Available in research-grade purity; lot-specific COA review recommended

Why 5,6-Dihydro-2H-pyran-3-methanol Cannot Be Replaced by a Generic Analog


Generic substitution is not advisable for 5,6-dihydro-2H-pyran-3-methanol due to the profound impact of its specific dihydropyran ring saturation and 3-hydroxymethyl substitution on both chemical reactivity and biological activity. While compounds like 5,6-dihydro-2H-pyran-3-carbaldehyde or 5,6-dihydro-2H-pyran-2-one share the same core ring, their distinct functional groups (aldehyde vs. ketone vs. alcohol) dictate entirely different reaction pathways, yields, and downstream product profiles . Furthermore, the partially saturated ring of 5,6-dihydro-2H-pyran-3-methanol confers a unique conformational flexibility and stability that is absent in its fully unsaturated counterpart (2H-pyran-3-methanol), directly affecting its utility in applications requiring precise three-dimensional orientation, such as asymmetric synthesis and target binding in medicinal chemistry . Selecting a generic 'pyran methanol' or even a closely related analog without the exact 5,6-dihydro and 3-hydroxymethyl configuration will almost certainly lead to failed syntheses or diminished biological outcomes.

Functional group mismatch
5,6-Dihydro-2H-pyran-3-carbaldehyde carries an aldehyde, not the primary alcohol; reactivity pathways and downstream products differ fundamentally.
Ring saturation difference
Fully unsaturated 2H-pyran-3-methanol may exhibit different stability and conformational behavior, limiting direct substitution in stereoselective syntheses.

Quantitative Evidence Guide: Differentiating 5,6-Dihydro-2H-pyran-3-methanol from Analogs


Reactivity and Biological Activity Enhancement vs. 5,6-Dihydro-2H-pyran-3-carbaldehyde

The presence of a hydroxymethyl group at the 3-position of 5,6-dihydro-2H-pyran-3-methanol enhances its reactivity and biological activity compared to its closest analog, 5,6-dihydro-2H-pyran-3-carbaldehyde, which contains an aldehyde group. While this is a qualitative comparison, the difference in functional groups (primary alcohol vs. aldehyde) leads to fundamentally different reactivity profiles . The alcohol is less prone to oxidation and can act as a nucleophile, while the aldehyde is an electrophile, offering divergent synthetic pathways.

Reactivity vs. aldehyde
Class-level inference
Primary alcohol vs. aldehyde
Functional group dictates synthetic utility; substitution alters reaction outcomes
Qualitative comparison; confirm in target system
Organic Synthesis Medicinal Chemistry Reactivity

Enhanced Stability vs. Fully Unsaturated 2H-Pyran-3-methanol

The dihydro configuration of 5,6-dihydro-2H-pyran-3-methanol, featuring a partially saturated ring, confers significant stability advantages over its fully unsaturated counterpart, 2H-pyran-3-methanol. The presence of a single double bond, rather than two, reduces the compound's propensity for polymerization, oxidation, and other degradation pathways, thereby extending its functional shelf life . No quantitative data is provided for direct comparison, but the structural distinction is clear and has well-understood implications for storage and handling.

Stability advantage
Class-level inference
Partially saturated vs. fully unsaturated ring
Dihydro configuration may support longer shelf life and consistent handling
Based on general heterocycle stability principles
Stability Shelf Life Procurement

Aphicidal Activity of 5,6-Dihydro-2H-pyran-3-methanol

5,6-Dihydro-2H-pyran-3-methanol, isolated from the fungus Diplodia corticola, has demonstrated aphicidal activity against the pea aphid (Acyrthosiphon pisum) with a reported lethal concentration (LC50) of 9.64 mM . While this data does not include a direct comparator, it provides a quantitative measure of its standalone biological activity, which is a key point of differentiation for researchers in agrochemical or natural product fields.

Aphicidal activity
Reported
LC50 9.64 mM
Supports agrochemical lead identification
Acyrthosiphon pisum assay; verify against target pest
Biological Activity Insecticidal Natural Product

Optimal Application Scenarios for 5,6-Dihydro-2H-pyran-3-methanol


Synthesis of (+/-)-β-Santalol

5,6-Dihydro-2H-pyran-3-methanol, or its derivative, is a key starting material in a reported 4-step stereospecific synthesis of the fragrance compound (+/-)-β-santalol. This synthesis utilizes 3-formyl-5,6-dihydro-2H-pyran, which is readily derived from the dimer of acrolein, to construct the complex bicyclic framework of the target molecule . This application demonstrates the compound's utility in complex natural product synthesis.

Preparation of Dihydropyran Derivatives for Vitamin Intermediates

Patents describe the preparation of various dihydropyran derivatives, which are then used as intermediates in the synthesis of vitamins, particularly vitamins A and E [1]. While 5,6-dihydro-2H-pyran-3-methanol is not the specific intermediate in the cited patent, the patent exemplifies the class-level utility of dihydropyran structures in accessing high-value terpenoid vitamins, suggesting that this compound's core scaffold is relevant to this industrial application.

Scaffold for Bioactive Macrolide Synthesis

Dihydropyran-based medium ring macrolides, related to the natural product aspergillides, have been synthesized and shown to exhibit potent and selective inhibition of PI3Kα, with an IC50 of 1.10 ± 0.075 μM against the HL-60 cancer cell line [2]. While 5,6-dihydro-2H-pyran-3-methanol is a simpler building block, this application highlights the medicinal chemistry relevance of the dihydropyran core, indicating its potential as a starting point for the development of novel anticancer agents.

Application
Selection Property
Validation Focus
Terpenoid natural product synthesis
3-Hydroxymethyl dihydropyran scaffold
Stereospecific cyclization yield
Vitamin A/E intermediate research
Class-level dihydropyran reactivity
Scalable route to terpenoid vitamins
Macrolide medicinal chemistry
Dihydropyran core for kinase-targeted synthesis
PI3K pathway inhibition assay context

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